Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate hydrochloride
Description
Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate hydrochloride (CAS: 1009306-52-8) is a quinoline derivative with the molecular formula C₁₄H₁₅Cl₂NO₂ and a molecular weight of 300.18 g/mol . Its structure features a pyridine core substituted with a chloromethyl group at position 2, a methyl group at position 4, and an ethyl carboxylate ester at position 3, with a hydrochloride counterion. This compound is primarily used in pharmaceutical and organic synthesis as a versatile intermediate due to its reactive chloromethyl group and ester functionality, which facilitate further modifications such as nucleophilic substitutions or hydrolysis reactions .
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-3-14-10(13)9-7(2)4-5-12-8(9)6-11;/h4-5H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHVDLZPGMLPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate hydrochloride, a pyridine derivative, has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Common Name : this compound
- CAS Number : 2060024-96-4
- Molecular Weight : 250.12 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key features of its mechanism include:
- Covalent Bond Formation : The chloro and ester groups in the compound enable it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- Targeting Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cancer progression, suggesting a potential role in anticancer therapies .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. While specific data on its efficacy against particular pathogens is limited, similar pyridine derivatives have shown promise in inhibiting bacterial growth and fungal infections .
Anticancer Activity
The compound's structural features indicate potential anticancer properties. Research into related compounds has demonstrated that modifications in the pyridine ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation in models of human tumors, such as HeLa and HCT116 cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study focusing on pyridine derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents .
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, particularly proton pump inhibitors (PPIs). These compounds are critical in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Case Study: Synthesis of Omeprazole Derivatives
Research has demonstrated that derivatives of this compound can be synthesized to produce omeprazole, a widely used PPI. The synthesis involves the reaction of ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate with sulfides or amines, leading to compounds with enhanced stability and efficacy against gastric acid secretion .
Organic Synthesis
This compound is utilized as a versatile building block in organic chemistry. Its chloromethyl group allows for nucleophilic substitution reactions, enabling the formation of various derivatives.
Applications in Synthesis
- Functionalization : The chloromethyl group can react with nucleophiles such as amines and alcohols to yield functionalized pyridine derivatives.
- Condensation Reactions : It can undergo condensation reactions with phenolic compounds, leading to the formation of bioactive molecules .
Biological Research
In biological research, this compound is used as a non-ionic organic buffering agent, particularly in cell culture applications. It helps maintain pH stability in biological systems, which is crucial for various experimental conditions .
Comparison Table: Applications and Characteristics
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Reactivity and Functional Group Analysis
- Chloromethyl Group Reactivity: The chloromethyl group in the target compound (position 2) is a prime site for nucleophilic substitution, similar to 2-(chloromethyl)pyridine hydrochloride .
- Ester Functionality : The ethyl carboxylate group (position 3) allows hydrolysis to carboxylic acids, contrasting with 2-chloro-6-methylpyrimidine-4-carboxylic acid , which already contains a free carboxylic acid.
- Substituent Effects :
Preparation Methods
Preparation of 3-hydroxy-2-methyl-4-pyridone
- Add 40g of 3-hydroxy-2-methyl-pyrokomane to a reaction flask, then add 120g of methyl alcohol.
- Warm the mixture slowly until it dissolves, and slowly add 100g of volatile salt at 40°C.
- Insulate the mixture at 40°C for 2 hours, then slowly add 70g of volatile salt.
- Continue to insulate at 40°C for 3 hours, then at 60°C for 2 hours.
- Warm up slowly to reflux and keep refluxing for 5 hours, then cool to -10°C.
- Perform suction filtration and wash with a small amount of ice methyl alcohol, then dry to obtain 30g of 3-hydroxy-2-methyl-4-pyridone (yield 75.8%).
Preparation of 3,4-dimethoxy-2-picolines
- Add 3-hydroxy-2-methyl-4-pyridone, water, potassium hydroxide, and methyl-sulfate in a reaction flask.
- React at 0-100°C for 20 hours.
- Add dichloromethane for extraction.
- Distill the dichloromethane layer under reduced pressure to obtain 3,4-dimethoxy-2-picolines.
Preparation of 3,4-dimethoxy-2-methyl pyridine nitrogen oxide
- Add 3,4-dimethoxy-2-picoline and Glacial acetic acid in a reaction flask, then add sodium wolframate.
- Drip hydrogen peroxide (50%) at 0-50°C, then react for 4 hours.
- Distill to dry under reduced pressure, then add methanol and water to adjust pH to 7-8.
- Perform suction filtration, and evaporate the filtrate to dryness under reduced pressure to obtain 3,4-dimethoxy-2-methyl pyridine nitrogen oxide.
Preparation of 2-methylol-3,4-dimethoxy-pyridine
- Add 3,4-dimethoxy-2-picoline and aceticanhydride to a reaction flask.
- React at 0-140°C for 4 hours, then distill to dry under reduced pressure.
- Add water and adjust the pH to 8-9 with lye, then add sodium hydroxide and react at 20-90°C for 4 hours.
- Extract with dichloromethane and evaporate under reduced pressure to obtain 2-methylol-3,4-dimethoxy-pyridine.
Preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride
- Add 2-methylol-3,4-dimethoxy-pyridine and methylene dichloride in a reaction flask, then add sulfur oxychloride.
- React for 4 hours, then evaporate the methylene dichloride under reduced pressure.
- Add anhydrous alcohol solution and cool to less than 5°C, then perform suction filtration to obtain 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
Alternative method for producing chloromethyl pyridine hydrochloride
- Using 3-methylpyridine as raw material and water as solvent, oxidize the 3-methylpyridine into 3-picolinic acid with potassium permanganate, keeping the oxidizing temperature at 85-90°C and heating for 30 minutes, wherein the molar ratio of the 3-methylpyridine to the potassium permanganate is 1:(2.1-2.3).
- Adjust the reaction solution to be acidic after the reaction, and obtain 3-picolinic acid after cooling and filtration.
- React the 3-picolinic acid and methanol to produce methyl pyridine-3-carboxylate under acidic conditions, wherein the molar ratio of the 3-picolinic acid to the methanol is 1:1.3.
- Reduce the methyl pyridine-3-carboxylate to 3-pyridinemethanol.
- React the 3-pyridinemethanol with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride, wherein the molar ratio of the 3-pyridinemethanol to the thionyl chloride is 1:(1.1-1.3).
Preparation of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride
- Dissolve 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine into toluene to achieve a preparation mass concentration of 20%-30%.
- Add a toluene solution of triphosgene dropwise at 0-10°C, where the mass concentration is 40%-50% and the mol ratio of 2-methylol-4-methoxyl group-3,5-lutidine and triphosgene is 1:0.35-0.37.
- Monitor the reaction using high-performance liquid chromatography.
- After the reaction finishes, drip in methyl alcohol, ensuring the mol ratio of 2-methylol-4-methoxyl group-3,5-lutidine and methyl alcohol is 1:0.10-0.25.
- Remove acidic gas under reduced pressure, then centrifuge and dry the reaction solution to obtain 2-chloromethyl-4-methoxyl group-3,5-dimethyl pyrazole thiamine hydrochloride.
Additional method for synthesizing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride
- Dissolve 2-methylol-3,4-dimethoxy-pyridine in methylene dichloride and cool to 0-2°C in an ice-water bath while stirring.
- Slowly drip a mixing solution of dichloromethane and sulfur oxychloride into the reaction flask, maintaining the temperature at 0-3°C.
- After dripping, stir at room temperature for 2 hours, then remove the dichloromethane by steaming.
- Separate out the solid, add ethanol and melt, then decolorize with activated carbon.
- Boil off the ethanol to obtain 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate hydrochloride?
- Methodological Answer : A two-step approach is commonly employed:
Esterification : React 4-methylpyridine-3-carboxylic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form the ethyl ester.
Chloromethylation : Introduce the chloromethyl group using chloromethylation agents like paraformaldehyde and HCl in a solvent such as DCM. Optimize reaction time (6–12 hours) and temperature (40–60°C) to minimize byproducts like di-chlorinated analogs .
Key Validation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm the final product using NMR (¹H, ¹³C) and LC-MS.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify the ester group (δ ~4.3 ppm for CH₂CH₃), chloromethyl signal (δ ~4.7 ppm), and pyridine ring protons.
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 274.05 (calculated for C₁₁H₁₅ClNO₂⁺).
- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values.
- HPLC Purity : Use a C18 column with 0.1% ammonium acetate buffer and acetonitrile gradient (80:20 to 50:50) to achieve ≥95% purity .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer :
- Moisture Sensitivity : Store in airtight containers with desiccants (e.g., silica gel) at –20°C to prevent hydrolysis of the chloromethyl group.
- Light Protection : Amber vials are recommended to avoid photodegradation.
- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation via HPLC. Hydrolysis products (e.g., carboxylic acid derivatives) should remain <2% .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data during hydrolysis studies of the chloromethyl group?
- Methodological Answer :
- Variable Control : Standardize reaction conditions (pH, temperature, ionic strength). For example, use phosphate buffer (pH 7.4) at 37°C to mimic physiological conditions.
- Analytical Consistency : Employ inline UV (λ = 254 nm) and MS detection during HPLC to differentiate primary hydrolysis products (e.g., hydroxylmethyl derivatives) from secondary oxidants.
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to identify outliers and confirm reproducibility across triplicate runs .
Q. What strategies are effective for impurity profiling in batch synthesis?
- Methodological Answer :
- Target Impurities : Focus on common byproducts:
| Impurity | Source | Detection Method |
|---|---|---|
| Di-chloromethyl analog | Over-chlorination | HPLC (retention time 8.2 min) |
| Ethyl ester hydrolysis | Moisture exposure | LC-MS (m/z 230.03) |
| Pyridine ring oxidation | Oxidative side reactions | NMR (δ ~8.5 ppm for NO₂) |
- Method Development : Use a C18 column with 0.1% formic acid in water/acetonitrile (70:30). Adjust gradient elution to separate impurities with resolution >1.5 .
Q. What mechanistic insights explain the reactivity of the chloromethyl group in cross-coupling reactions?
- Methodological Answer :
- Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with amines or thiols. For example, react with piperazine in DMF at 80°C to form tertiary amines.
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map transition states and predict regioselectivity. The chloromethyl group’s electrophilicity (LUMO ≈ -1.2 eV) favors attack at the methylene carbon.
- Experimental Validation : Track reaction progress via ¹H NMR (disappearance of CH₂Cl signal at δ ~4.7 ppm) and isolate products using flash chromatography .
Q. How can computational modeling optimize solvent selection for recrystallization?
- Methodological Answer :
- Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify solvents with moderate polarity (e.g., ethyl acetate: δTotal ≈ 18.2 MPa¹/²).
- Co-solvent Systems : Mix ethanol (δH = 19.4) with water to enhance polarity gradients.
- Validation : Compare predicted vs. experimental crystal yields (>80% purity) and characterize crystals via XRD to confirm monoclinic packing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
